molecular formula C13H25N3O B12918146 2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one CAS No. 56926-00-2

2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one

Katalognummer: B12918146
CAS-Nummer: 56926-00-2
Molekulargewicht: 239.36 g/mol
InChI-Schlüssel: JAGPBNNSJVVVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one is a chemical compound with the molecular formula C₁₃H₂₅N₃O. It belongs to the class of pyrazino[1,2-c]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with an ethyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of 2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

56926-00-2

Molekularformel

C13H25N3O

Molekulargewicht

239.36 g/mol

IUPAC-Name

2-butyl-7-ethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C13H25N3O/c1-3-5-7-14-9-10-16-12(11-14)6-8-15(4-2)13(16)17/h12H,3-11H2,1-2H3

InChI-Schlüssel

JAGPBNNSJVVVQK-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCN2C(C1)CCN(C2=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.